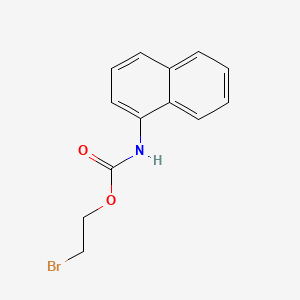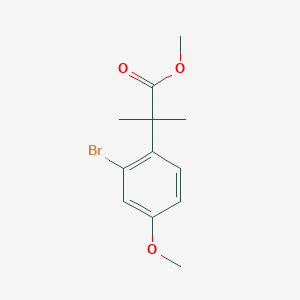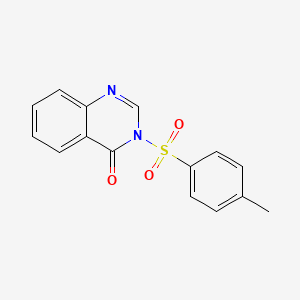
Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester is a chemical compound with the molecular formula C₁₃H₁₂BrNO₂ and a molecular weight of 294.14 g/mol . It is characterized by the presence of a carbamic acid ester group attached to a 1-naphthyl moiety and a 2-bromoethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester typically involves the reaction of 1-naphthylamine with 2-bromoethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the desired ester product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinone derivatives or reduction to form naphthylamines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Solvents: Dichloromethane, ethanol, water
Catalysts: Acidic or basic catalysts for hydrolysis reactions
Major Products Formed
Substitution Products: Naphthyl carbamates with various substituents
Hydrolysis Products: 1-naphthylamine and 2-bromoethanol
Oxidation Products: Naphthoquinone derivatives
Aplicaciones Científicas De Investigación
Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester involves its interaction with nucleophilic sites in biological molecules. The 2-bromoethyl group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function. Additionally, the naphthyl moiety can engage in π-π interactions with aromatic residues, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (1-naphthyl)-, methyl ester
- Carbamic acid, (1-naphthyl)-, ethyl ester
- Carbamic acid, (1-naphthyl)-, propyl ester
Uniqueness
Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester is unique due to the presence of the 2-bromoethyl group, which imparts distinct reactivity compared to other naphthyl carbamates
Propiedades
Número CAS |
25216-26-6 |
|---|---|
Fórmula molecular |
C13H12BrNO2 |
Peso molecular |
294.14 g/mol |
Nombre IUPAC |
2-bromoethyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C13H12BrNO2/c14-8-9-17-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16) |
Clave InChI |
DVYNYOIFPWKKHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11836663.png)

![7-Azabicyclo[4.1.0]hept-3-ene](/img/structure/B11836682.png)
![2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)


![6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11836699.png)







